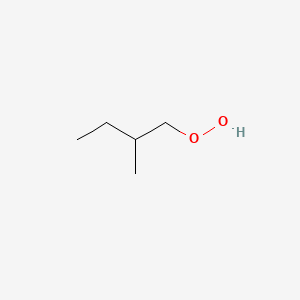![molecular formula C7H7N3O3 B14367053 3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione CAS No. 93251-26-4](/img/structure/B14367053.png)
3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione is a heterocyclic compound that belongs to the class of oxazines. These compounds are known for their diverse pharmacological and material applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-oxazines, including 3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione, can be achieved through several methodologies. One common approach involves multicomponent reactions, where alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates react in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another method includes the cyclization of α,β-unsaturated imines with acetylenedicarboxylates . These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 1,3-oxazines may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product. Additionally, green chemistry approaches, such as visible light-promoted catalyst-free reactions, are gaining popularity for their environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of 1,3-oxazines include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazine N-oxides, while reduction can produce dihydro-oxazines .
Aplicaciones Científicas De Investigación
3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione has a wide range of applications in scientific research. In chemistry, it serves as an intermediate in the synthesis of other heterocyclic compounds and polymers . In biology and medicine, it is studied for its potential pharmacological properties, including antimicrobial and anticancer activities . Additionally, its unique structure makes it a valuable component in the development of materials with specific electronic and optical properties .
Mecanismo De Acción
The mechanism of action of 3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione include other 1,3-oxazines and their derivatives, such as 2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine .
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the pyrazole ring fused to the oxazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
93251-26-4 |
|---|---|
Fórmula molecular |
C7H7N3O3 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
3-ethyl-1H-pyrazolo[3,4-e][1,3]oxazine-5,7-dione |
InChI |
InChI=1S/C7H7N3O3/c1-2-3-5-4(10-9-3)6(11)8-7(12)13-5/h2H2,1H3,(H,9,10)(H,8,11,12) |
Clave InChI |
QXOLGSKYYJOFNB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NNC2=C1OC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


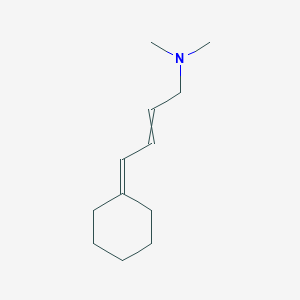
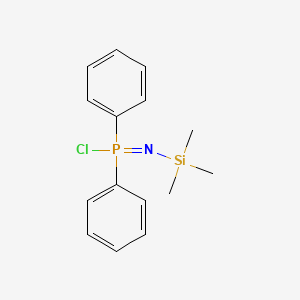

![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
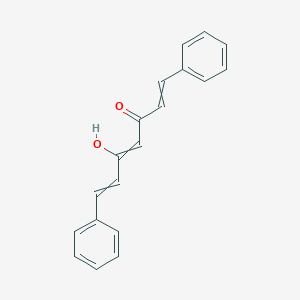
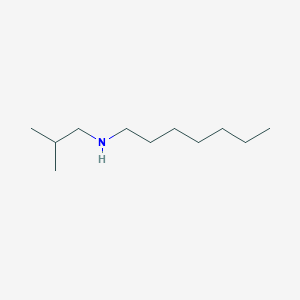
![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)
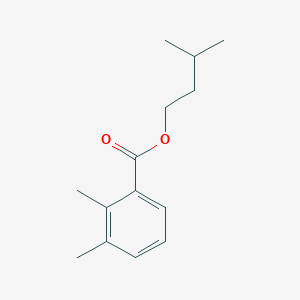
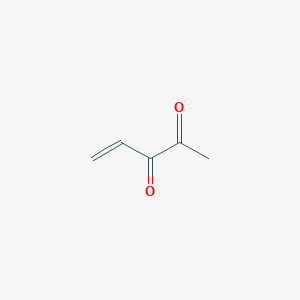
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)



